molecular formula C11H11N3O2S B012375 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- CAS No. 110623-40-0

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-

Cat. No. B012375
M. Wt: 249.29 g/mol
InChI Key: VWCOOYWSPUKLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is a member of the triazole family of compounds and has been extensively studied for its unique biochemical and physiological effects.

Scientific Research Applications

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- has been extensively studied for its diverse range of scientific research applications. One of the most notable applications of this compound is its use as a ligand in coordination chemistry. This compound has been shown to form stable complexes with a variety of metal ions, including copper, silver, and gold.
In addition to its use in coordination chemistry, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- has also been studied for its potential use as an antimicrobial agent. This compound has been shown to exhibit significant antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism Of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- is not fully understood. However, it is believed that this compound exerts its antimicrobial activity through the inhibition of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication.

Biochemical And Physiological Effects

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- has been shown to exhibit a variety of biochemical and physiological effects. For example, this compound has been shown to exhibit significant antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- is its diverse range of applications. This compound can be used as a ligand in coordination chemistry, as an antimicrobial agent, and as an antioxidant. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some lab experiments.

Future Directions

For the study of this compound include the development of new synthetic methods, the study of its potential use as an anticancer agent, and the study of its potential use as a neuroprotective agent.

Synthesis Methods

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl- can be achieved through a variety of methods. One such method involves the reaction of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of triethylamine. The resulting compound is then reacted with thiosemicarbazide to yield the final product.

properties

CAS RN

110623-40-0

Product Name

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C11H11N3O2S/c1-13-10(12-14(2)11(13)17)7-3-4-8-9(5-7)16-6-15-8/h3-5H,6H2,1-2H3

InChI Key

VWCOOYWSPUKLGH-UHFFFAOYSA-N

SMILES

CN1C(=NN(C1=S)C)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CN1C(=NN(C1=S)C)C2=CC3=C(C=C2)OCO3

Other CAS RN

110623-40-0

synonyms

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-d imethyl-

Origin of Product

United States

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